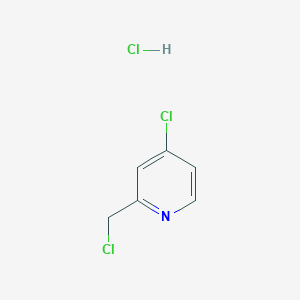

4-氯-2-(氯甲基)吡啶盐酸盐

描述

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound utilized in various syntheses due to its unique structural and chemical properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound similar in structure to benzene but with one methine group (=CH−) replaced by a nitrogen atom.

Synthesis Analysis

The synthesis of 4-Chloro-2-(chloromethyl)pyridine derivatives can involve several steps, including chlorination and substitution reactions. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 4-Chloro-2-(chloromethyl)pyridine hydrochloride, has been extensively studied. These compounds typically exhibit significant non-covalent interactions that affect their molecular conformation and reactivity. For instance, investigations into thioureas derived from pyridine demonstrate the influence of non-covalent interactions on their structure (Yu Zhang et al., 2018).

科学研究应用

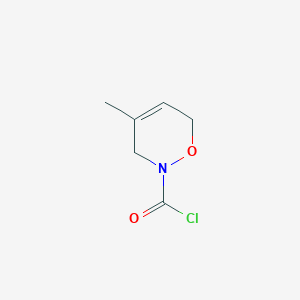

杂环化合物的合成

4-氯-2-(氯甲基)吡啶盐酸盐: 广泛用作合成各种杂环化合物的构建块。 由于其反应性氯甲基,它可以进行亲核取代反应,与各种亲核试剂形成键,这是构建许多药物和农用化学品中发现的复杂分子结构的基本步骤 .

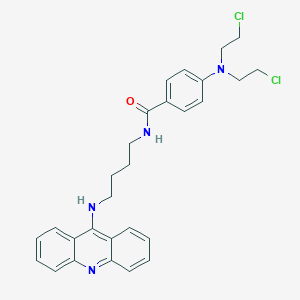

医药中间体

该化合物在制药行业中用作关键中间体。它用于合成具有广泛生物活性的活性药物成分 (API)。 氯甲基可以进一步修饰,引入对 API 药理特性至关重要的额外官能团 .

农用化学品合成

在农用化学领域,4-氯-2-(氯甲基)吡啶盐酸盐被用来制造保护作物免受害虫的化合物。 其衍生物被纳入杀虫剂的分子结构中,增强了其有效性和稳定性 .

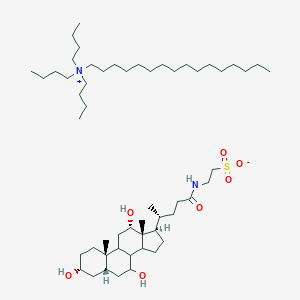

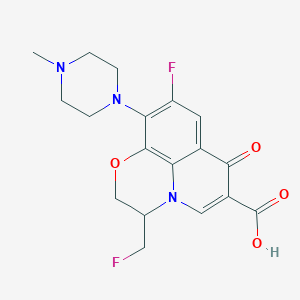

磁共振成像 (MRI) 造影剂

该化合物用于合成 MRI 造影剂。具体来说,它已被用来制备对 Zn^2+ 离子敏感的 Gd^3+ 二亚乙基三胺五乙酸双酰胺配合物。 这些配合物增强了 MRI 扫描中的对比度,提高了图像的清晰度和细节 .

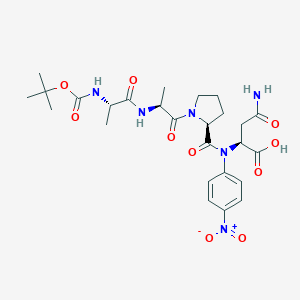

肽研究

4-氯-2-(氯甲基)吡啶盐酸盐: 在肽研究中得到应用。它被用作肽羧基末端保护为 4-吡啶甲酯的试剂。 这提供了一个极性“手柄”,有助于在合成过程中分离和纯化肽 .

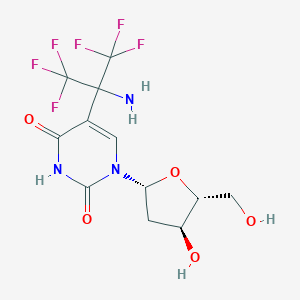

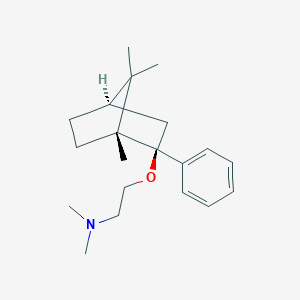

含氟化合物的开发

该化合物也参与了含氟有机化学品的开发,含氟有机化学品在农用化学、制药和功能材料等各个领域越来越重要。 在有机分子中引入氟原子或含氟部分可以显著改变其生物活性和物理特性 .

作用机制

Target of Action

It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .

Mode of Action

As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .

Biochemical Pathways

Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .

Result of Action

The molecular and cellular effects of 4-Chloro-2-(chloromethyl)pyridine hydrochloride’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(chloromethyl)pyridine hydrochloride could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .

安全和危害

The compound is classified as dangerous and has several hazard statements including H314: Causes severe skin burns and eye damage, and H290: May be corrosive to metals . Precautionary measures include avoiding inhalation of dust/mist, not transferring to other containers, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, absorbing any spill to prevent material damage, and storing in a corrosion-resistant container with a resistant inner liner .

属性

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)